4-[(4-methoxyphenyl)methoxy]butan-1-ol
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Overview
Description
4-[(4-methoxyphenyl)methoxy]butan-1-ol is an organic compound with the molecular formula C11H16O2. It is also known as 4-(4-methoxyphenyl)-1-butanol. This compound is characterized by the presence of a butanol group attached to a methoxyphenyl group through a methoxy linkage. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methoxy]butan-1-ol can be achieved through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with 1-butanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-methoxyphenyl)butanal or 4-(4-methoxyphenyl)butanone.
Reduction: Formation of 4-(4-methoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-methoxyphenyl)methoxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-1-butanol: Similar structure but lacks the methoxy linkage.
4-Benzyloxy-1-butanol: Contains a benzyloxy group instead of a methoxyphenyl group.
Eugenol (4-allyl-2-methoxyphenol): Contains a methoxyphenyl group but with different substituents.
Uniqueness
4-[(4-methoxyphenyl)methoxy]butan-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBRTONGVUXECN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460886 |
Source
|
Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119649-45-5 |
Source
|
Record name | 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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